p-HTAA
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Overview
Description
Pentamer Hydrogen Thiophene Acetic Acid (p-HTAA) is a compound known for its ability to specifically target and label amyloid-beta deposits in the brains of living mice . This compound belongs to the class of luminescent conjugated oligothiophenes, which are used for optical identification of protein aggregates associated with various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamer Hydrogen Thiophene Acetic Acid involves the chemical engineering of thiophene units. The process includes replacing thiophene units with selenophene or phenylene moieties and alternating the anionic substituents along the thiophene backbone . The detailed synthetic route and reaction conditions are often proprietary and specific to the research or industrial entity producing the compound.
Industrial Production Methods
Industrial production methods for Pentamer Hydrogen Thiophene Acetic Acid are not widely documented in public literature.
Chemical Reactions Analysis
Types of Reactions
Pentamer Hydrogen Thiophene Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving Pentamer Hydrogen Thiophene Acetic Acid include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Pentamer Hydrogen Thiophene Acetic Acid depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its efficacy in targeting amyloid-beta deposits .
Scientific Research Applications
Pentamer Hydrogen Thiophene Acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of protein aggregates.
Biology: Employed in the study of protein misfolding diseases, such as Alzheimer’s disease.
Medicine: Utilized in the development of diagnostic tools for neurodegenerative diseases.
Industry: Applied in the production of specialized imaging agents for research and diagnostic purposes.
Mechanism of Action
Pentamer Hydrogen Thiophene Acetic Acid exerts its effects by specifically binding to amyloid-beta deposits in the brain. The compound’s luminescent properties allow for the visualization of these deposits through fluorescence imaging techniques . The molecular targets of Pentamer Hydrogen Thiophene Acetic Acid include amyloid-beta aggregates, and the pathways involved are related to the compound’s ability to fluoresce upon binding to these targets .
Comparison with Similar Compounds
Similar Compounds
Pentamer Fluorine Thiophene Acetic Acid (p-FTAA): Another luminescent conjugated oligothiophene used for similar applications.
Pentamer Selenophene Thiophene Acetic Acid (p-HTAA-Se): A derivative with selenophene units replacing thiophene units.
Uniqueness
Pentamer Hydrogen Thiophene Acetic Acid is unique due to its specific binding affinity for amyloid-beta deposits and its superior luminescent properties compared to other similar compounds . This makes it a valuable tool in the study and diagnosis of neurodegenerative diseases.
Properties
Molecular Formula |
C24H16O4S5 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[2-[5-[3-(carboxymethyl)-5-thiophen-2-ylthiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophen-3-yl]acetic acid |
InChI |
InChI=1S/C24H16O4S5/c25-21(26)11-13-9-19(15-3-1-7-29-15)32-23(13)17-5-6-18(31-17)24-14(12-22(27)28)10-20(33-24)16-4-2-8-30-16/h1-10H,11-12H2,(H,25,26)(H,27,28) |
InChI Key |
ZTXNDJKFPQSLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=CS5)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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